5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

Catalog No.
S1906276
CAS No.
852-37-9
M.F
C21H15NO
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

CAS Number

852-37-9

Product Name

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

IUPAC Name

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C21H15NO/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)21-22-15-20(23-21)18-9-5-2-6-10-18/h1-15H

InChI Key

RQGVWYIZAUHBBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4
  • Chromatographic Separation

    BPO's properties make it a suitable analyte (test substance) for High-Performance Liquid Chromatography (HPLC) analysis. Researchers can separate BPO from mixtures using reverse-phase HPLC methods with a mobile phase containing acetonitrile, water, and phosphoric acid [1]. This technique is valuable for isolating BPO and studying its interactions with other compounds.

    Source: [1] Separation of 2-(Biphenyl-4-yl)-5-phenyloxazole on Newcrom R1 HPLC column

  • Pharmacokinetic Studies

    Source: [1] Separation of 2-(Biphenyl-4-yl)-5-phenyloxazole on Newcrom R1 HPLC column

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic structure that contains one nitrogen atom and one oxygen atom. The molecular formula of this compound is C19H15NC_{19}H_{15}N with a molecular weight of approximately 265.33 g/mol. The structure features a phenyl group attached to the oxazole ring and another phenyl group substituted at the 4-position of a biphenyl moiety, which contributes to its unique physical and chemical properties. Oxazoles are noted for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their ability to participate in various

, including:

  • Electrophilic Substitution: The biphenyl and phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Oxidation: Under specific conditions, the oxazole ring can be oxidized to form oxazole N-oxides, which may have different reactivity profiles.
  • Reduction: Reduction of the oxazole ring can yield corresponding amines, expanding its utility in synthetic applications .

Research has indicated that 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole exhibits significant biological activity. It has been investigated for its potential as a fluorescent probe due to its unique photophysical properties, which make it suitable for biological imaging applications. Additionally, studies suggest that this compound interacts with various enzymes, including cytochrome P450 enzymes involved in drug metabolism. These interactions may lead to either inhibition or activation of enzyme activity, influencing metabolic pathways and cellular responses .

The synthesis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. A common method includes:

  • Formation of Hydrazone: Reacting biphenyl-4-carboxylic acid with phenylhydrazine to form a hydrazone intermediate.
  • Cyclization: Using phosphorus oxychloride (POCl3) to cyclize the hydrazone into the oxazole compound.

Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .

5-phenyl-2-(4-phenylphenyl)-1,3-oxazole has a wide range of applications:

  • Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
  • Fluorescent Probes: Investigated for use in biological imaging due to its photophysical properties.
  • Pharmaceuticals: Explored as an intermediate in drug discovery processes.
  • Materials Science: Utilized in developing organic light-emitting diodes (OLEDs) and other electronic materials .

Interaction studies have shown that 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole can modulate cellular functions by influencing signaling pathways and gene expression. It has been observed to alter the expression of genes involved in oxidative stress response, affecting reactive oxygen species levels within cells. Moreover, it may inhibit specific kinases by binding to their ATP-binding sites, thereby preventing downstream phosphorylation events .

Several compounds share structural similarities with 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-(Chloromethyl)-5-phenyloxazoleContains a chloromethyl groupEnhanced reactivity due to the presence of chlorine
2-(Bromomethyl)-5-phenyloxazoleContains a bromomethyl groupDifferent reactivity profile compared to chlorinated analogs
4-(Substituted benzylidene)-2-phenyloxazolonesVariants with different substituents on the benzenePotentially altered biological activity based on substitution pattern

Uniqueness

The uniqueness of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole lies in its specific arrangement of phenyl groups and oxazole moiety, which confer distinct chemical reactivity and biological properties not found in other similar compounds. Its ability to engage in diverse

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

852-37-9

Wikipedia

2-(Biphenyl-4-yl)-5-phenyloxazole

Dates

Modify: 2023-08-16

Explore Compound Types